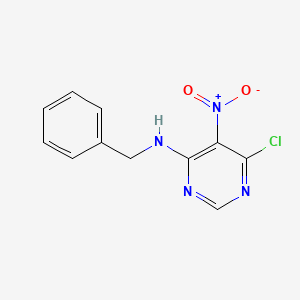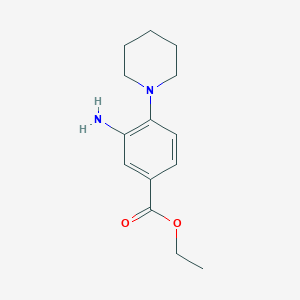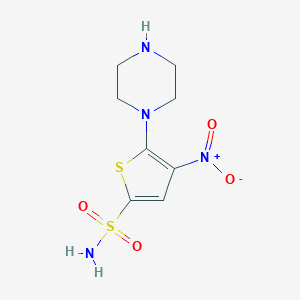
N-benzyl-6-chloro-5-nitropyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N-benzyl-6-chloro-5-nitropyrimidin-4-amine" is a nitrogen-containing aromatic compound that is part of a broader class of chemicals known for their diverse range of biological activities and applications in pharmaceutical chemistry. The compound features a pyrimidine core, which is a heterocyclic aromatic ring system with nitrogen atoms at positions 1 and 3. This core is substituted with a benzyl group, a chlorine atom, and a nitro group at specific positions, which can significantly influence its chemical behavior and properties.
Synthesis Analysis
The synthesis of nitrogen-containing pyrimidine derivatives can be complex, involving multiple steps and requiring careful control of reaction conditions. For instance, the synthesis of related compounds has been achieved through lithiation of N-Boc-allylic and benzylic amines followed by conjugate additions to nitroalkenes, leading to highly enantioenriched products . This method provides a route to various substituted pyrimidines, including pyrimidinones, which are structurally related to "N-benzyl-6-chloro-5-nitropyrimidin-4-amine". Additionally, the synthesis of N-alkylated dihydropteridinone libraries from fluorous amino acids involves displacement reactions with 4,6-dichloro-5-nitropyrimidine, which is structurally similar to the compound .
Molecular Structure Analysis
The molecular structure of benzyl-substituted pyrimidine derivatives has been studied using crystallography, revealing conformational differences and multiple molecules within their respective structures . These studies confirm the importance of the substituents' positions and their effects on the overall molecular conformation. The crystal structures of these compounds feature layers stabilized by substantial hydrogen-bonding interactions, which could also be relevant for "N-benzyl-6-chloro-5-nitropyrimidin-4-amine".
Chemical Reactions Analysis
The reactivity of substituted pyrimidines can vary depending on the nature and position of the substituents. For example, N-nitroso-t(3)-benzyl-bis(aryl)piperidin-4-one oximes, which share the benzyl and nitrogen-containing motifs with "N-benzyl-6-chloro-5-nitropyrimidin-4-amine", have been synthesized and studied for their conformational behavior . These compounds exhibit isomerism and can exist in different conformations, which is indicative of the dynamic nature of such molecules under various conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of "N-benzyl-6-chloro-5-nitropyrimidin-4-amine" can be inferred from related compounds. For instance, N-glycosyl amines synthesized from benzylidene-D-glucopyranose and aromatic amines have been characterized by various spectroscopic methods, providing insights into their structural features . Similarly, the properties of "N-benzyl-6-chloro-5-nitropyrimidin-4-amine" could be studied using NMR, IR, UV-Vis, and mass spectrometry to determine its purity, stability, and reactivity.
Scientific Research Applications
Compound Synthesis and Chemical Structure Analysis
- Parallel Synthesis and Library Development : N-benzyl-6-chloro-5-nitropyrimidin-4-amine is used in parallel synthesis to create diverse chemical libraries. For instance, a library of N-alkylated dihydropteridinone compounds was synthesized starting from 4,6-dichloro-5-nitropyrimidine, undergoing displacement reactions, hydrogenation, and microwave-assisted cyclization. This synthesis pathway was further diversified by reacting the dihydropteridinones with benzyl halides to produce mono-N-alkylated products, showcasing the compound's utility in synthesizing various chemical structures (Nagashima & Zhang, 2004).
- Crystallography and Molecular Configuration : The compound has been used to study crystal and molecular structures, particularly in understanding the molecular conformation and intermolecular interactions. For example, crystal structures for benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine and its isomeric compounds were determined, revealing intricate layer structures stabilized by hydrogen-bonding interactions, confirming computationally predicted restricted rotation (Odell et al., 2007).
Chemical Reactivity and Molecular Transformation
- Reactivity and Substitution Studies : Studies have examined the reactivity of N-benzyl-6-chloro-5-nitropyrimidin-4-amine, particularly focusing on amine substitutions and the regioselectivity of these processes. This includes the investigation of intra- and intermolecular hydrogen bonding, yielding polymeric chains of coplanar molecules in certain derivatives (McKeveney et al., 2004).
- Synthesis of Antiproliferative Compounds : The compound serves as a precursor in synthesizing structures with potential antiproliferative activities. For instance, the treatment of 6-bromomethyl- or 6-dibromomethyl-5-nitropyrimidine-2,4-diamine with various agents led to the creation of compounds showing significant in vitro cell growth inhibition, indicating the compound's role in developing potential therapeutic agents (Otmar et al., 2004).
Pharmaceutical and Biological Applications
- Antibacterial Properties : The compound and its derivatives have been utilized in the synthesis of new molecules with notable antibacterial properties. Research involving 8-nitrofluoroquinolone derivatives, prepared using N-benzyl-6-chloro-5-nitropyrimidin-4-amine, showed interesting antibacterial activity against both gram-positive and gram-negative strains, highlighting its potential in developing new antibacterial agents (Al-Hiari et al., 2007).
- Antimicrobial Activity Evaluation : The compound's derivatives were also evaluated for their antimicrobial activity. For example, substituted 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl)benzamide derivatives, synthesized from reactions involving N-benzyl-6-chloro-5-nitropyrimidin-4-amine, displayed significant antibacterial and antifungal activities, comparable to standard drugs like Streptomycin and Amphotericin-B (Vijaya Laxmi et al., 2019).
properties
IUPAC Name |
N-benzyl-6-chloro-5-nitropyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN4O2/c12-10-9(16(17)18)11(15-7-14-10)13-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASOXKHIUELNIFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C(=NC=N2)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90202814 |
Source


|
| Record name | 4-Pyrimidinamine, 6-chloro-5-nitro-N-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90202814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-6-chloro-5-nitropyrimidin-4-amine | |
CAS RN |
54413-44-4 |
Source


|
| Record name | 4-Pyrimidinamine, 6-chloro-5-nitro-N-(phenylmethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054413444 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Pyrimidinamine, 6-chloro-5-nitro-N-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90202814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-(Tert-butylsulfonyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1305184.png)

![1-[5-(4-Chlorophenyl)sulfanyl-4-nitrothiophen-2-yl]ethanone](/img/structure/B1305186.png)
![1-[5-(4-Methoxy-phenylsulfanyl)-4-nitro-thiophen-2-yl]-ethanone](/img/structure/B1305187.png)

![1-[5-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B1305195.png)



![Methyl 2-[(7-chloroquinolin-4-yl)thio]acetate](/img/structure/B1305208.png)
